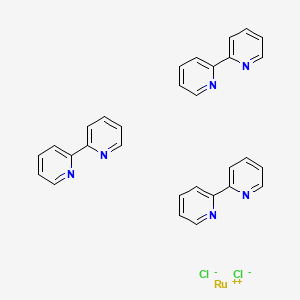

Tris(2,2'-bipyridine)ruthenium dichloride

Vue d'ensemble

Description

Tris(2,2’-bipyridine)ruthenium dichloride is a metal complex that is used as a luminescent dye . It is also used as an active layer in electrochemical devices . The compound has a molecular weight of 640.54 .

Molecular Structure Analysis

The molecular structure of Tris(2,2’-bipyridine)ruthenium dichloride is complex. The metal complex in its ground state can be excited by visible light which leads to the formation of a spin-allowed excited state .Chemical Reactions Analysis

Tris(2,2’-bipyridine)ruthenium dichloride is involved in various chemical reactions. It has been used to measure the oxygen concentration in a microfluidic chip . A new hybrid material for oxidase-based biosensors was prepared by combining Wells–Dawson K7[H4PW18O62]·18H2O (PW18) and Tris(2,2’-bipyridine)ruthenium dichloride .Physical and Chemical Properties Analysis

Tris(2,2’-bipyridine)ruthenium dichloride is a red to brown solid . It has a melting point of over 300°C . The compound is sensitive to oxygen .Applications De Recherche Scientifique

Proton Magnetic Resonance Studies : The proton magnetic resonance (p.m.r.) spectra of tris(2,2'-bipyridine)ruthenium(II) dichloride have been analyzed to predict the symmetry of the complex and the geometry of the ligand within it. This study helps in understanding the structural analysis and explains the luminescence behavior of the compound (Elytle, Petrosky, & Carlson, 1971).

Electrogenerated Chemiluminescence : Research on electrogenerated chemiluminescence involving tris(2,2'-bipyridine)ruthenium(II) dichloride has been significant. It focuses on the electrochemistry and emission from systems containing this complex, which is vital for understanding its chemiluminescent properties (Tokel & Bard, 1972).

Photochemical Properties in Solar Energy Systems : The complex has been used in systems aimed at the conversion and storage of solar energy. Its photochemical properties make it a valuable component in solar energy research (Bos, Kraaijkamp, & Noltes, 1979).

Analytical Applications in Chemiluminescence : Tris(2,2'-bipyridyl)ruthenium(III) has seen analytical applications as a chemiluminescent reagent, with methods spanning chemical/photochemical, electrochemical, and in situ electrochemiluminescence approaches (Gerardi, Barnett, & Lewis, 1999).

Fluorescence Property Studies : The compound immobilized in gamma zirconium phosphate showed extended luminescence lifetime, indicating its potential in enhancing luminescent properties (Xiang, Shi, Li, & Li, 2007).

Application in DNA Probe Assays : It has been incorporated into oligodeoxynucleotides for DNA probe assays, showing potential in biological and genetic research (Wiederholt & McLaughlin, 1999).

Use in Solid-State Light-Emitting Devices : The complex has been utilized in solid-state light-emitting electrochemical cells, showing high power efficiency and longer lifetime, indicating its potential in optoelectronic applications (Bolink, Cappelli, Coronado, Grätzel, & Nazeeruddin, 2006).

Catalysis in Photoreduction of Water : It has mediated the photoreduction of water by visible light, playing a role in hydrogen production, which is significant in the field of renewable energy (Brown, Brunschwig, Creutz, Endicott, & Sutin, 1979).

Mécanisme D'action

Target of Action

Tris(2,2’-bipyridine)ruthenium(II) dichloride, also known as Ru(bpy)32+, is a coordination compound that primarily targets electrochemiluminescence (ECL) platforms . It is considered the gold-standard luminophore in ECL and has played a key role in translating ECL from a laboratory curiosity to a commercial analytical instrument for diagnosis .

Mode of Action

The metal complex in its ground state can be excited by visible light, leading to the formation of a spin-allowed excited state . This excited state undergoes radiationless deactivation very quickly to form a spin-forbidden, long-lived luminescent excited state .

Biochemical Pathways

The compound plays a significant role in the process of electrochemiluminescence (ECL), a process of light emission at the electrode-electrolyte interface by means of electrochemical reactions . During ECL, a high energetic electron transfer reaction takes place between the electrochemically generated reactant species at or near the electrode surface to produce an excited state luminophore species, which results in the emission of light .

Pharmacokinetics

It’s known that the compound is slightly soluble in water and soluble in acetone , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of Tris(2,2’-bipyridine)ruthenium dichloride is the emission of light, which is used widely in electroluminescent devices . This property makes it a valuable tool in various analytical applications such as immunoassay sensors, DNA sensors, aptasensors, bio-imaging, latent fingerprint detection, point-of-care testing, and detection of non-biomolecules .

Action Environment

The action of Tris(2,2’-bipyridine)ruthenium dichloride can be influenced by environmental factors. For instance, the compound’s luminescence can be affected by the presence of electron donors and acceptors . Additionally, the compound’s action can be influenced by the type of solvent used, as it is slightly soluble in water and soluble in acetone .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tris(2,2’-bipyridine)ruthenium dichloride interacts with a series of aliphatic tertiary amines, such as HEPES, POPSO, EPPS, and BIS-TRIS . These amines are commonly used to buffer the pH in biological experiments and serve as non-toxic co-reactants for the ECL of Tris(2,2’-bipyridine)ruthenium dichloride .

Molecular Mechanism

The molecular mechanism of Tris(2,2’-bipyridine)ruthenium dichloride involves its reaction with tripropylamine (TPrA) to generate ECL . This reaction is considered the most efficient ECL reaction to date .

Propriétés

IUPAC Name |

2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYGUKHUNLZTK-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24Cl2N6Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15158-62-0 (Parent) | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

640.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17161 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14323-06-9 | |

| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,2'-BIPYRIDINE)RUTHENIUM DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALF8B3WYC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

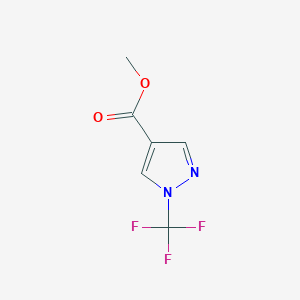

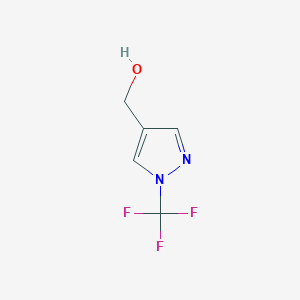

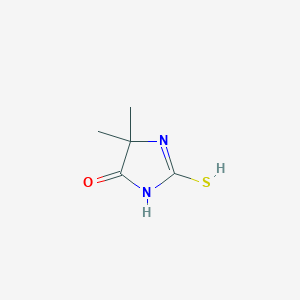

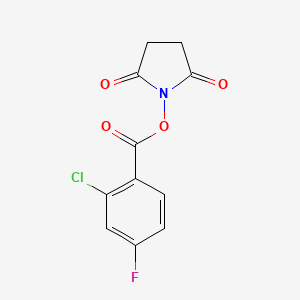

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007434.png)

![tert-butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8007514.png)

![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B8007524.png)

![exo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8007525.png)